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molecular formula C11H13NO3 B8368159 3-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol

3-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol

Cat. No. B8368159
M. Wt: 207.23 g/mol
InChI Key: VWVQGAZGJUMWLL-UHFFFAOYSA-N
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Patent
US05387710

Procedure details

To a suspension of 3-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (7.0 g) in methanol (70 ml), sodium borohydride (1.29 g) was added portionwise at 21°-30° C. and the whole was stirred for 1 hour. The solution was poured into ice water (210 ml) and the resulting precipitate was collected by filtration, washed with water and dried to give 3-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (6.81 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
210 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:13])[C:6]=2[CH:5]=1)([O-:3])=[O:2].[BH4-].[Na+]>CO>[N+:1]([C:4]1[CH:15]=[CH:14][C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][CH:12]([OH:13])[C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(CCCCC2=O)C=C1
Name
Quantity
1.29 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
210 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the whole was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise at 21°-30° C.
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(CCCCC2O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.81 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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